molecular formula C15H22BrNO4 B8152657 tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate

tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate

Cat. No.: B8152657
M. Wt: 360.24 g/mol
InChI Key: XAMMODHHFNKJQC-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, has a bromo-substituted methoxyphenyl group attached to a propyl chain, which is further linked to a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate typically involves the following steps:

  • Bromination: : The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromo group at the 5-position, resulting in 5-bromo-2-methoxyphenol.

  • Alkylation: : The brominated compound is then alkylated with 3-chloropropylamine to form 3-(5-bromo-2-methoxyphenoxy)propylamine.

  • Carbamate Formation: : Finally, the amine group is reacted with tert-butyl chloroformate to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The carbamate group can be reduced to form an amine derivative.

  • Substitution: : The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted phenol or amine derivatives.

Scientific Research Applications

Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be utilized in the study of enzyme inhibition and receptor binding assays.

  • Industry: : It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The exact mechanism would depend on the specific application and target molecule.

Comparison with Similar Compounds

Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate can be compared with other similar compounds such as:

  • Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: : This compound has a similar structure but with a pyridine ring instead of a phenol ring.

  • Tert-butyl (3-(5-bromo-2-hydroxyphenoxy)propyl)carbamate: : This compound has a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(5-bromo-2-methoxyphenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-8-5-9-20-13-10-11(16)6-7-12(13)19-4/h6-7,10H,5,8-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMMODHHFNKJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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